molecular formula C17H17ClN4O2S B4625958 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B4625958
M. Wt: 376.9 g/mol
InChI Key: DJAJGVZWYMGTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring substituted by a 4-chlorophenylsulfonyl group. This structural motif is significant in medicinal and agrochemical research due to its versatility in interacting with biological targets, such as enzymes and receptors. This compound belongs to a broader class of triazolopyridines, which exhibit diverse bioactivities, including enzyme inhibition, antifungal, and herbicidal properties .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-14-4-6-15(7-5-14)25(23,24)21-11-8-13(9-12-21)17-20-19-16-3-1-2-10-22(16)17/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJGVZWYMGTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the chlorophenylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include modifications to the sulfonamide group, aromatic substituents, and fused heterocycles. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Properties/Activities Reference
3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine 4-Chlorophenylsulfonyl, piperidin-4-yl Potential enzyme inhibition, antifungal
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 2,6-Difluorobenzylsulfonyl Antifungal (IC₅₀: 76.4% vs. H. maydis)
3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine Cyclopropyl, 4-chlorophenyl 11β-HSD-1 inhibition (IC₅₀: <100 nM)
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 4-Propylphenyl Herbicidal (50% inhibition at 37.5 g/ha)
3-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives (15a–15e) Varied benzylthio groups (e.g., 4-methoxy, 3-bromo) High yields (81–94%), melting points 143–170°C

Substituent Impact Analysis :

  • Sulfonamide vs.
  • Chlorophenyl vs. Fluorobenzyl : The 4-chlorophenyl group in the target compound provides moderate hydrophobicity, while 2,6-difluorobenzylsulfonyl groups (as in ) may improve antifungal activity through increased electronegativity and steric effects .
  • Cyclopropyl vs. Piperidinyl : Cyclopropyl substituents (e.g., compound 9f in ) reduce metabolic degradation, whereas the piperidinyl group in the target compound may improve solubility and pharmacokinetics .
Physicochemical Properties
  • Melting Points : Sulfonamide derivatives (e.g., 15a–15e) melt between 143–170°C, influenced by substituent bulk and polarity . The target compound’s melting point is expected to align with this range.
  • Solubility: The sulfonamide group enhances aqueous solubility compared to non-polar substituents like cyclopropyl or propylphenyl .
  • Hydrogen Bonding : Crystal structures (e.g., ) reveal intermolecular hydrogen bonds involving the triazole nitrogen, which may stabilize the target compound’s conformation .

Biological Activity

The compound 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Core : The initial step involves the reaction of piperidine derivatives with 4-chlorophenylsulfonyl chloride under basic conditions to form sulfonamide intermediates.
  • Triazole Formation : The introduction of the triazole ring is achieved through cyclization reactions involving hydrazine derivatives.
  • Characterization : The synthesized compounds are characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures.

Table 1: Summary of Synthetic Steps

StepReagentsConditionsProduct
1Piperidine, 4-chlorophenylsulfonyl chlorideBasic mediumSulfonamide intermediate
2Hydrazine hydrateRefluxTriazole derivative
3Characterization methods-Confirmed structure

Antimicrobial Activity

Research indicates that the synthesized compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Salmonella typhi : Moderate to strong antibacterial activity.
  • Bacillus subtilis : Moderate to strong antibacterial activity.
  • Other tested strains showed weak to moderate activity.

Enzyme Inhibition Studies

The compound also displays notable enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : Several derivatives showed strong inhibitory activity with IC50 values indicating effective binding affinity.
  • Urease Inhibition : The compound demonstrated potent urease inhibitory activity, which is crucial for its potential therapeutic applications in treating urease-related disorders.

Binding Studies

In silico docking studies reveal that the compound interacts favorably with target enzymes and proteins. Notably, binding interactions with bovine serum albumin (BSA) suggest good pharmacokinetic properties.

Table 2: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50 Value (μM)
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisModerate
Acetylcholinesterase InhibitorVarious0.63 - 2.14
Urease InhibitorUreaseStrong

Case Studies and Research Findings

A recent study conducted by researchers synthesized a series of compounds similar to this compound and evaluated their biological activities. The findings highlighted that:

  • Compounds with similar structural motifs exhibited varying degrees of biological activity.
  • Structure-activity relationships (SAR) were established that correlate specific functional groups with enhanced biological efficacy.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% after 3 hours . For sulfonyl-piperidine coupling, methods from analogous triazolopyridines suggest using sulfonyl chlorides with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically involves extraction and alumina column chromatography .

Q. How can researchers verify the structural integrity of the synthesized compound?

Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperidine-sulfonyl linkage .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • X-ray crystallography (if crystals are obtainable) to resolve regiochemistry of the triazolopyridine core .

Q. What are common impurities or by-products in the synthesis, and how are they addressed?

By-products may arise from incomplete cyclization or sulfonylation. For example:

  • Unreacted hydrazine intermediates can be removed via alumina chromatography .
  • Isomeric triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridine) may form under elevated temperatures; these require HPLC or recrystallization for separation .

Advanced Research Questions

Q. How do reaction parameters (solvent, temperature, catalyst) influence the yield and selectivity of the sulfonyl-piperidine coupling step?

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonylation efficiency by stabilizing intermediates .
  • Temperature : Room temperature minimizes side reactions (e.g., over-sulfonylation), while reflux may accelerate coupling but risk decomposition .
  • Catalyst : Palladium catalysts (e.g., Pd/C) improve regioselectivity in analogous triazolopyridine syntheses but require inert conditions .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock, Schrödinger) and structural analogs .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of ligand-target interactions .

Q. How can regioselectivity challenges in triazolopyridine ring formation be mitigated?

  • Oxidant choice : NaOCl favors [1,2,4]triazolo[4,3-a]pyridine over [1,5-a] isomers, unlike DDQ or Cr(VI) salts, which may promote rearrangements .
  • Temperature control : Avoiding prolonged heating prevents Dimroth-like rearrangements of the triazole ring .

Methodological Challenges and Solutions

Q. What strategies optimize the scalability of this synthesis for preclinical studies?

  • Continuous flow reactors : Improve heat/mass transfer for sulfonylation and cyclization steps, reducing reaction times .
  • Automated purification : Flash chromatography systems with UV detection streamline isolation of the target compound .

Q. How do substituents on the piperidine or sulfonyl group affect the compound’s physicochemical properties?

  • LogP modulation : The 4-chlorophenylsulfonyl group increases hydrophobicity (LogP ~2.5–3.0), impacting membrane permeability .
  • Solubility : Piperidine N-alkylation (e.g., methyl groups) can enhance aqueous solubility, whereas bulkier substituents may reduce it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.